![molecular formula C16H12F3N5O2 B1406681 1-Phenyl-3-[5'-(5''-(trifluoromethyl)pyridin-2''-yl)--[1',2',4']oxadiazol-3'-ylmethyl]urea CAS No. 1311279-07-8](/img/structure/B1406681.png)
1-Phenyl-3-[5'-(5''-(trifluoromethyl)pyridin-2''-yl)--[1',2',4']oxadiazol-3'-ylmethyl]urea
Overview
Description
1-Phenyl-3-[5'-(5''-(trifluoromethyl)pyridin-2''-yl)--[1',2',4']oxadiazol-3'-ylmethyl]urea is a useful research compound. Its molecular formula is C16H12F3N5O2 and its molecular weight is 363.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques
A method has been developed for synthesizing urea derivatives, including those similar to 1-Phenyl-3-[5'-(5''-(trifluoromethyl)pyridin-2''-yl)--[1',2',4']oxadiazol-3'-ylmethyl]urea, under microwave irradiation. This approach offers a convenient synthesis route for such compounds, potentially improving efficiency in the creation of these molecules for various research applications (Li & Chen, 2008).
Anticancer Activity
Research into 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, which share structural similarities with the compound , has shown significant antiproliferative effects against various cancer cell lines. These findings suggest potential applications of this compound in cancer research, particularly as a novel anticancer agent (Jian Feng et al., 2020).
Apoptosis Induction
The discovery of 3-aryl-5-aryl-1,2,4-oxadiazoles as apoptosis inducers highlights the therapeutic potential of compounds like this compound. These substances have shown effectiveness in inducing apoptosis in certain cancer cell lines, suggesting their utility as potential anticancer agents (Zhang et al., 2005).
Antimicrobial Agents
Some derivatives of this compound have been investigated for their antimicrobial properties. This research suggests that these compounds could be developed into effective antimicrobial agents, providing a new avenue for the treatment of infectious diseases (Buha et al., 2012).
Molecular Interactions
Studies on N-pyridyl ureas with 1,2,4- and 1,3,4-oxadiazole moieties have shed light on the (oxadiazole)···(pyridine) and (oxadiazole)···(oxadiazole) interactions. This research provides insights into the molecular interactions involving compounds like this compound, which could inform their potential applications in medicinal chemistry and material science (Baykov et al., 2021).
properties
IUPAC Name |
1-phenyl-3-[[5-[5-(trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-3-yl]methyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N5O2/c17-16(18,19)10-6-7-12(20-8-10)14-23-13(24-26-14)9-21-15(25)22-11-4-2-1-3-5-11/h1-8H,9H2,(H2,21,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFVYFDKDFXNFRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCC2=NOC(=N2)C3=NC=C(C=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



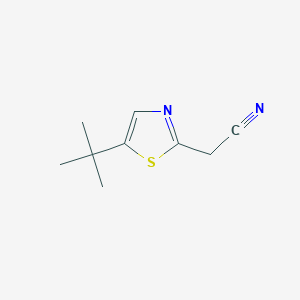
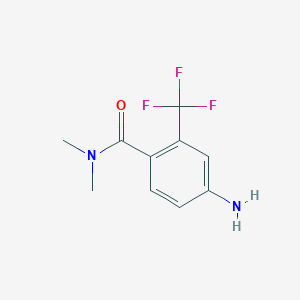
![[4-(5-Isopropyl-1,3-benzoxazol-2-yl)benzyl]amine hydrochloride](/img/structure/B1406602.png)
![1-(4'-Chlorophenyl)-3-[3''-(5'''-(trifluoromethyl)pyridin-2'''-yl)--[1'',2'',4'']oxadiazol-5''-ylmethyl]urea](/img/structure/B1406603.png)
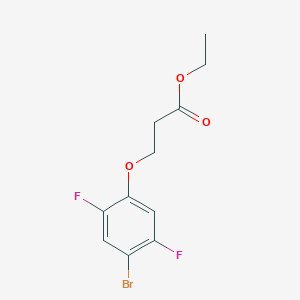
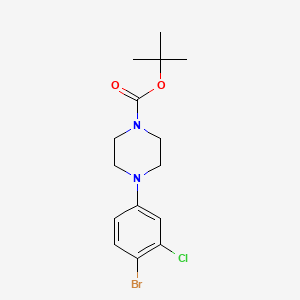
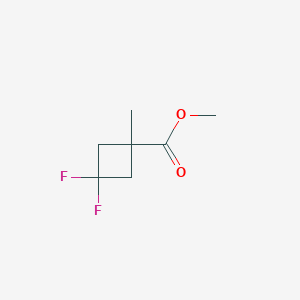


![4-Chloro-N-[3'-(5''-(trifluoromethyl)pyridin-2''-yl)-[1',2',4']--oxadiazol-5'-ylmethyl]benzenesulphonamide](/img/structure/B1406613.png)

![Sodium;2-[[5-[1-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-2-methyl-5-propan-2-ylphenyl]-3-oxo-2-benzofuran-1-yl]-2-hydroxy-6-methyl-3-propan-2-ylphenyl]methyl-(carboxymethyl)amino]acetate](/img/structure/B1406615.png)
![Ethyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate](/img/structure/B1406617.png)
![4-fluoro-3-methylbenzo[d]thiazol-2(3H)-imine methanesulfonate](/img/structure/B1406621.png)